Dehydrodeguelin

Overview

Description

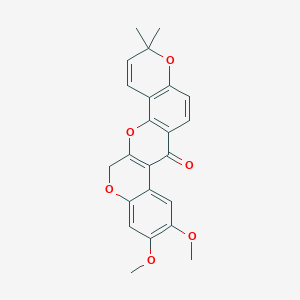

Dehydrodeguelin is a naturally occurring compound classified as a rotenoid, which is a type of flavonoid. It is derived from plants belonging to the legume family, Fabaceae, such as Lonchocarpus, Derris, and Tephrosia . This compound has a molecular formula of C23H20O6 and a molar mass of 392.4 g/mol . It is known for its insecticidal properties and has been studied for its potential anti-cancer activities .

Mechanism of Action

Target of Action

Dehydrodeguelin, a naturally occurring compound, primarily targets the AKT/PKB signaling pathways in malignant and premalignant human bronchial epithelia (HBE) cells . AKT, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with its targets by inhibiting the AKT/PKB signaling pathways . This inhibition occurs through both Phosphoinositol-3-phosphate kinase (PI3K)-dependent and PI3K-independent pathways . The compound’s interaction with these targets leads to the induction of apoptosis, effectively causing cell death in malignant and premalignant HBE cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AKT/PKB signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting this pathway, this compound disrupts the normal functioning of the cells, leading to apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats . The compound exhibits a mean residence time (MRT) of 6.98 hours and a terminal half-life of 9.26 hours . The total clearance (Cl) is 4.37 L/h per kg, with an apparent volume of distribution (V) of 3.421 L/kg . The volume of distribution at steady-state (Vss) is 30.46 L/kg . These properties influence the bioavailability of this compound, affecting its efficacy and duration of action.

Result of Action

The primary molecular and cellular effect of this compound’s action is the induction of apoptosis in malignant and premalignant HBE cells . This results in the inhibition of the growth of pre-cancerous and cancerous cells, particularly in the case of lung cancer . So far, the compound has shown no toxic effects on normal cells .

Action Environment

Several environmental factors can significantly affect the action, efficacy, and stability of this compound . These include soil moisture, oxygen availability, oxidation-reduction potential, pH, organic matter content, depth of the soil profile, temperature, season of the year, heavy metal contamination, and soil fertilization or pesticide use . These factors can influence the activity of this compound, potentially affecting its effectiveness as a therapeutic agent .

Biochemical Analysis

Biochemical Properties

Dehydrodeguelin plays a significant role in biochemical reactions, particularly in inhibiting cellular proliferation and inducing apoptosis in tumor cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme NADH:ubiquinone oxidoreductase, which is part of the mitochondrial electron transport chain . This inhibition disrupts the production of ATP, leading to increased oxidative stress and apoptosis in cancer cells. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the AKT/PKB signaling pathway, further contributing to its anti-cancer effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the levels of reactive oxygen species . It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. This compound influences cell signaling pathways, including the AKT/PKB pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins . Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1, which play crucial roles in cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of NADH:ubiquinone oxidoreductase, inhibiting its activity and disrupting the mitochondrial electron transport chain . This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis. Additionally, this compound inhibits the AKT/PKB signaling pathway by preventing the phosphorylation of AKT, thereby reducing the survival and proliferation of cancer cells . It also modulates gene expression by inhibiting the activity of transcription factors such as NF-κB and AP-1, which are involved in cell survival and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can have toxic effects, including damage to the heart, lungs, and nervous system . Threshold effects have been observed, where the anti-cancer activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its anti-cancer activity. It interacts with enzymes such as NADH:ubiquinone oxidoreductase, which is part of the mitochondrial electron transport chain . This interaction disrupts ATP production and increases oxidative stress, leading to apoptosis in cancer cells. This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular environment . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the mitochondria, where it inhibits the activity of NADH:ubiquinone oxidoreductase and disrupts the mitochondrial electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria . Additionally, this compound can accumulate in other cellular compartments, such as the cytoplasm and nucleus, where it can modulate gene expression and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodeguelin involves the lactonization of specific intermediates. One approach includes the direct lactonization of oxo-dehydrorotenoid intermediates . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the lactone ring structure.

Industrial Production Methods

Industrial production of this compound can be achieved through extraction and purification from plant sources. The process involves the extraction of plant material using solvents, followed by purification steps such as filtration and chromatography to isolate high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dehydrodeguelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-dehydrodeguelin derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Chemistry: It is used as a model compound for studying rotenoid chemistry and synthesis.

Biology: Dehydrodeguelin has been investigated for its insecticidal properties and its effects on biological systems.

Industry: This compound is used in the production of natural insecticides and pesticides.

Comparison with Similar Compounds

Dehydrodeguelin is structurally similar to other rotenoids, such as:

Deguelin: Another rotenoid with similar insecticidal and anti-cancer properties.

Alpha-Toxicarol: A compound with a similar structure but different functional groups.

Tephrosin: A rotenoid with comparable biological activities.

Rotenone: A well-known insecticide with a structure closely related to this compound.

This compound is unique due to its specific molecular structure and its selective anti-cancer activity, which distinguishes it from other similar compounds .

Properties

IUPAC Name |

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVFILFHVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188217 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-23-7 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

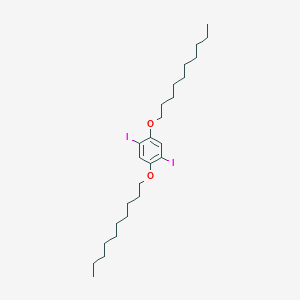

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

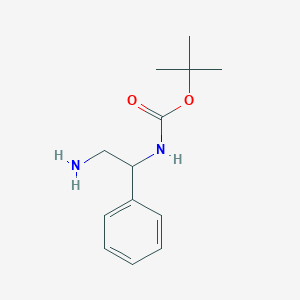

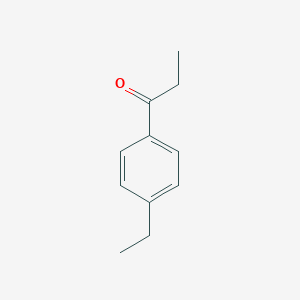

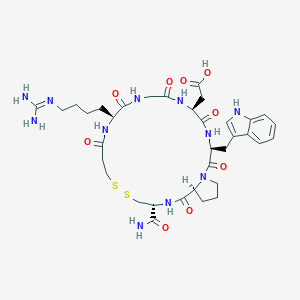

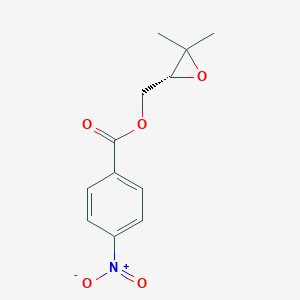

Feasible Synthetic Routes

A: Dehydrodeguelin, along with other rotenoids, is a potent inhibitor of NADH:ubiquinone oxidoreductase, also known as Complex I, in the mitochondrial electron transport chain. [] This inhibition disrupts cellular respiration and ATP production. [, ]

ANone: Inhibition of Complex I by this compound leads to a cascade of events, including:

- Depletion of ATP: Reduced electron transport hinders ATP synthesis, ultimately leading to energy depletion within the cell. [, ]

- Increased Reactive Oxygen Species (ROS): Blocking electron flow at Complex I can result in electron leakage and the generation of ROS, contributing to oxidative stress. []

- Induction of Apoptosis: The disruption of cellular energy metabolism and increased ROS can trigger programmed cell death pathways. []

A: this compound has the molecular formula C23H20O6 and a molecular weight of 392.4 g/mol. [, ]

ANone: this compound exhibits distinctive spectroscopic characteristics:

- UV-Vis Spectroscopy: Shows characteristic absorption maxima, useful for quantification. [] The presence of other rotenoids can interfere with UV analysis. []

- Infrared Spectroscopy (IR): Displays specific functional group vibrations, aiding in structural identification. [] Like UV analysis, the accuracy of IR analysis can be impacted by the presence of other rotenoids. []

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, including proton (1H) and carbon (13C) environments. [, , , ]

ANone: Research suggests that this compound is relatively stable under various conditions:

- Light: Unlike Deguelin, this compound demonstrates greater stability upon light exposure. []

- Heat and Microwave: It remains largely unaffected by heat and microwave radiation. []

ANone: this compound itself is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting enzymatic activity rather than catalyzing reactions.

A: While specific computational studies on this compound are limited in the provided research, QSAR models have been developed for rotenoids in general. [] These models explore the relationship between chemical structure and biological activity, providing insights into the structural features influencing their potency and selectivity.

ANone: Research on this compound and related rotenoids reveals that even subtle structural changes can significantly impact their activity:

- Presence of the Rotenone Moiety: The core rotenoid structure is crucial for the inhibitory activity against Complex I. []

- Substitutions on the A and B rings: Modifications to the functional groups on these rings can influence potency and selectivity towards different insect species. []

- Stereochemistry: The stereochemistry at specific positions within the molecule is crucial for activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)